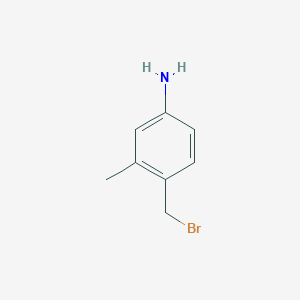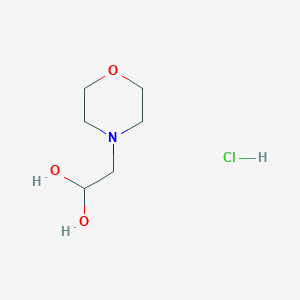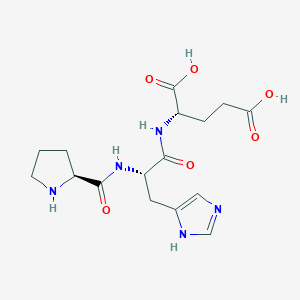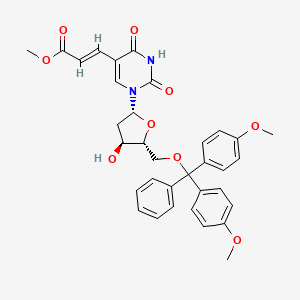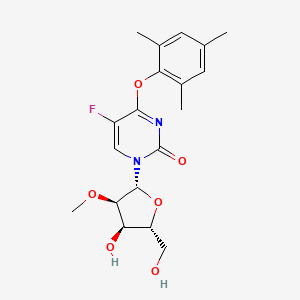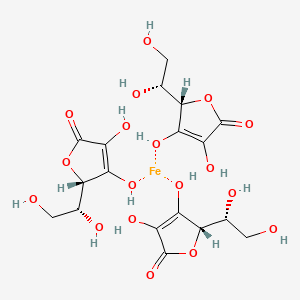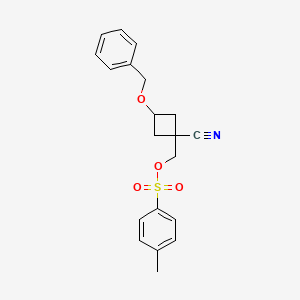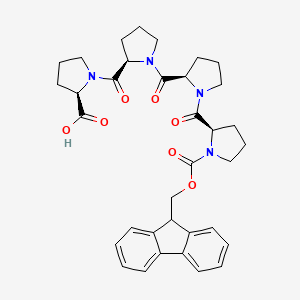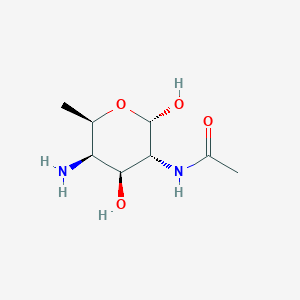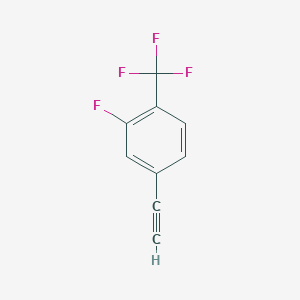
3-氟-4-(三氟甲基)苯乙炔
描述
3-Fluoro-4-(trifluoromethyl)phenylacetylene (3F4TFP) is an organofluorine compound that has been studied for its potential applications in various scientific fields. It is a colorless liquid with a boiling point of 125°C and a density of 1.45 g/mL. 3F4TFP has a variety of uses in organic synthesis, medicinal chemistry, and materials science. It is also used as a starting material for the synthesis of other compounds, such as fluoroalkenes and fluoroalkynes.
科学研究应用
合成与有机化学
- 三氟甲基化烯烃合成:芳基乙炔的共轭氟-三氟甲基化可生产 (Z)-α-氟-β-CF3 苯乙烯,这些苯乙烯因其独特的化学性质而具有价值。该方法扩展到顺式-氧基-三氟甲基化和顺式-芳基-三氟甲基化,提供了一种合成各种功能化三氟甲基化 Z-烯烃的途径,并展示了 Cu(III)-CF3 络合物在有机合成中的效用 (张等人,2017)。
- 聚合物科学:已经合成了基于 3-氟-4-(三氟甲基)苯乙炔衍生物的新型双氟单体和聚(亚苯基醚),它们在各种有机溶剂中显示出高热稳定性和溶解性。这些聚合物因其在制造具有高玻璃化转变温度和热稳定性材料中的潜力而著称,适用于高性能应用 (Salunke 等人,2007)。
新型化合物开发
- 氟化液晶的开发:对氟化液晶的光吸收行为和光谱位移的研究展示了氟化化合物在紫外区域的潜力,表明它们在光学材料和器件中的应用 (Praveen 和 Ojha,2014)。
- 催化氟甲基化:已经探索了使用光氧化还原系统对碳-碳多键进行催化氟甲基化的用途,强调了 CF3 和 CF2H 基团在药物和农用化学品中的重要性。这项研究重点介绍了将氟甲基引入各种化合物的创新策略,为开发新的氟化方法做出了贡献 (Koike 和 Akita,2016)。
先进材料合成
- 高性能聚合物:含有 3-氟-4-(三氟甲基)苯乙炔衍生物的新型聚(亚苯基醚)的合成和表征证明了制造具有高玻璃化转变温度和优异热稳定性的材料。这些聚合物可溶于多种溶剂,并能够形成透明、柔韧的薄膜,有望用于需要高耐热性和光学清晰度的应用 (黄等人,2007;2010)。
属性
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHYFFZSFXKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
